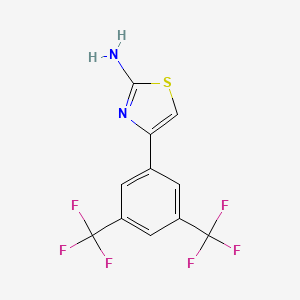

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Descripción general

Descripción

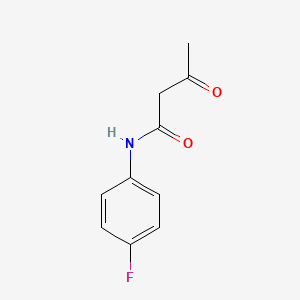

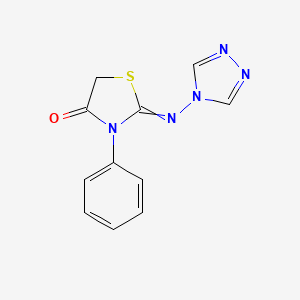

“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a compound with the CAS Number: 860650-74-4 and a molecular weight of 234.28 .

Synthesis Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are synthesized and characterized by FTIR and NMR .

Molecular Structure Analysis

The molecular formula of “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is C10H10N4OS . The InChI Code is 1S/C10H10N4OS/c11-10-13-7 (6-4-2-1-3-5-6)8 (16-10)9 (15)14-12/h1-5H,12H2, (H2,11,13) (H,14,15) .

Physical And Chemical Properties Analysis

“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a solid substance . It has a molecular weight of 234.28 .

Aplicaciones Científicas De Investigación

Antibacterial Activity

2-Aminothiazoles, including 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide, have been found to have promising therapeutic roles as antibacterial agents . They have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

Antifungal Activity

These compounds have also demonstrated potent antifungal activity. For instance, compound 2b showed maximum antifungal potential against Candida glabrata, and Candida albicans showed maximum sensitivity to compound 2a . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could be used in the treatment of fungal infections .

Anti-HIV Activity

1,3,4-thiadiazole derivatives obtained from amino acid analogs have been screened for anti-HIV-1 and anti-HIV-2 activity . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the development of anti-HIV drugs .

Antioxidant Activity

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antioxidant agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could have potential antioxidant properties .

Antitumor Activity

2-Aminothiazoles have been found to have promising therapeutic roles as antitumor agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of cancer .

Anti-inflammatory & Analgesic Activity

2-Aminothiazoles have been found to have promising therapeutic roles as anti-inflammatory and analgesic agents . In fact, synthesized compounds were screened for in vivo anti-inflammatory activity by inhibition of carrageenan induced rat paw edema method . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of inflammation and pain .

Anthelmintic Activity

2-Aminothiazoles have been found to have promising therapeutic roles as anthelmintic agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of parasitic worm infections .

Safety and Hazards

The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

Propiedades

IUPAC Name |

2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRXCMSKYISJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363240 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

CAS RN |

860650-74-4 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)